1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Overview
Description
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole.
Cyclization: The amino-pyrazole is then treated with a suitable reagent, such as 1,3-diketones, in the presence of glacial acetic acid to induce cyclization and form the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its ability to inhibit certain kinases, it is being explored as a potential anticancer agent. .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar core structure but with additional nitrogen atoms, which may alter its biological activity and chemical properties.
1-Phenyl-1h-pyrazolo[3,4-b]pyridine:
The uniqueness of this compound lies in its specific structure and the presence of the carbonitrile group, which enhances its chemical reactivity and potential for various applications.
Properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGKAYYYLDMGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983714 | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65143-08-0 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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